molecular formula C22H22N6O2S3 B13377234 N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide

N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide

Cat. No.: B13377234
M. Wt: 498.7 g/mol
InChI Key: MZVIVYGGGKVAJN-UHFFFAOYSA-N
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Description

N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide is a complex organic compound that features a combination of thiazole, triazole, and thiophene rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.

    Coupling Reactions: The thiazole and triazole rings are then coupled with the thiophene ring through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of heterocyclic rings makes it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, the compound has potential applications as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for drug development.

Industry

In industry, the compound can be used as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it useful in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug that contains a thiazole ring.

    Ritonavir: An antiretroviral drug that contains a thiazole ring.

    Abafungin: An antifungal drug that contains a thiazole ring.

    Bleomycin: An antineoplastic drug that contains a thiazole ring.

    Tiazofurin: An antineoplastic drug that contains a thiazole ring.

Uniqueness

The uniqueness of N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide lies in its combination of thiazole, triazole, and thiophene rings. This unique structure gives it a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H22N6O2S3

Molecular Weight

498.7 g/mol

IUPAC Name

N-[2-[4-ethyl-5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N6O2S3/c1-2-28-18(10-11-23-20(30)17-9-6-12-31-17)26-27-22(28)33-14-19(29)25-21-24-16(13-32-21)15-7-4-3-5-8-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,23,30)(H,24,25,29)

InChI Key

MZVIVYGGGKVAJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CCNC(=O)C4=CC=CS4

Origin of Product

United States

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